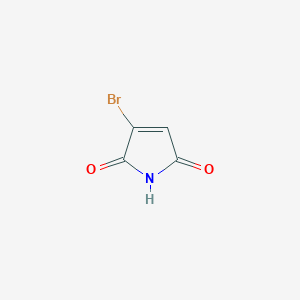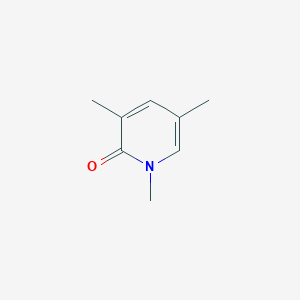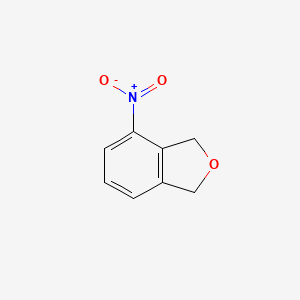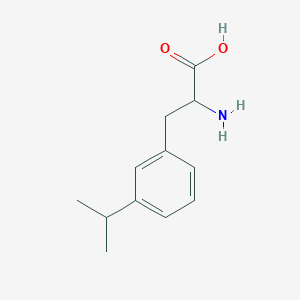
1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine is a type of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes. This compound is characterized by having stearoyl and palmitoyl groups attached to the glycerol backbone at positions 1 and 2, respectively . Phosphatidylcholines are essential for the structural integrity and functionality of cell membranes, playing a crucial role in cellular processes.
Mécanisme D'action
Target of Action
1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine (SPC) is a type of phosphatidylcholine, a class of phospholipids that are a major component of all cell membranes . It primarily targets the cell membrane , where it plays a crucial role in maintaining the structural integrity of the cell and regulating cellular functions .
Mode of Action
SPC interacts with its target, the cell membrane, by integrating into the phospholipid bilayer. It can mimic the biological phospholipid membrane, forming liposomes . Liposomes are vesicles with concentric phospholipid bilayer membranes, which can be used to construct drug delivery systems .
Biochemical Pathways
SPC is involved in the lipid metabolism pathway, where it can be synthesized and broken down. It plays a role in the formation of liposomes, which can encapsulate both hydrophilic and lipophilic substances . This property is particularly useful in drug delivery, where SPC can help overcome issues such as inefficient cellular uptake and rapid loss in the body .
Result of Action
The primary result of SPC’s action is the formation of liposomes, which can be used for drug delivery . For instance, it can deliver antisense oligonucleotides, overcoming problems such as inefficient cellular uptake and rapid loss in the body . It also contributes to the structural integrity of cell membranes .
Analyse Biochimique
Biochemical Properties
1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It is involved in the formation of bilayer membranes and can influence the thermodynamic properties of phase transitions . It interacts with various enzymes and proteins, including phospholipase A2, which can hydrolyze the sn-2 acyl chain of phosphatidylcholine .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the production of reactive oxygen species and affect the levels of superoxide dismutase and endothelial nitric oxide synthase proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it can potentiate the secretion of certain cytokines in lipopolysaccharide-stimulated macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed to have certain stability and degradation characteristics . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to enhance neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with stearic acid and palmitic acid. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of ester bonds .
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods using phospholipase D to catalyze the transphosphatidylation reaction. This method is preferred due to its specificity and efficiency in producing high-purity phosphatidylcholines .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and free radicals.
Hydrolysis: Enzymes such as phospholipase A2 and phospholipase D are commonly used.
Major Products:
Oxidation: Oxidized phospholipids.
Hydrolysis: Lysophosphatidylcholine and free fatty acids.
Applications De Recherche Scientifique
1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine has numerous applications in scientific research:
Chemistry: Used as a standard in lipidomics and mass spectrometry for the analysis of lipid compositions.
Biology: Studied for its role in membrane dynamics and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Comparaison Avec Des Composés Similaires
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
- 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine
Comparison: 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which affects its physical properties and biological functions. Compared to other phosphatidylcholines, it has a higher melting point and different interactions with membrane proteins and lipids .
Propriétés
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSIMVBIJVBVPA-RRHRGVEJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336101 | |
| Record name | 1-stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-(Trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)
![2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B3044000.png)

![1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3044003.png)



